1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticonvulsant properties. The structure of this compound incorporates a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle, along with phenyl and piperazine moieties that contribute to its pharmacological profile.
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be classified as:
The synthesis of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves several steps, including the preparation of key intermediates and their subsequent reactions.
The synthesis is often performed in a biphasic system using solvents like dichloromethane and dry acetone, along with bases such as potassium carbonate. The reaction conditions are optimized for temperature and time to maximize yield, typically ranging from 44% to 78% .
The molecular structure of 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be represented as follows:
This structure features:
Molecular weight: 334.41 g/mol
Melting point: Specific melting points may vary based on purity and synthesis method but are generally reported in the range of 150–180 °C.
The compound can undergo various chemical reactions typical for pyrrolidine derivatives:
The reactivity of the compound is influenced by the electron-withdrawing nature of the carbonyl groups and the steric effects introduced by the phenyl and piperazine substituents. These factors play a crucial role in determining the compound's biological activity.
The mechanism of action for 1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione primarily relates to its interaction with neurotransmitter systems involved in seizure activity.
Preclinical studies have shown that compounds with similar structures exhibit significant activity in seizure models such as maximal electroshock tests and pentylenetetrazole tests .
The stability of the compound can be affected by environmental factors such as light and moisture, necessitating careful storage conditions.
Research continues into optimizing its efficacy and safety profile compared to existing antiepileptic drugs . The incorporation of fluorinated groups has been noted to enhance metabolic stability and bioavailability, making this class of compounds particularly promising .
The compound is systematically named 1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione according to IUPAC conventions. This nomenclature reflects three key structural features:
The molecular formula is C₂₀H₂₁N₃O₂, corresponding to a molecular mass of 335.40 g/mol [1] [6]. Key structural attributes include:
Table 1: Atomic Composition and Bonding
Element | Count | Bonding Role |
---|---|---|
Carbon (C) | 20 | Framework backbone |
Hydrogen (H) | 21 | Saturation of valence |
Nitrogen (N) | 3 | Piperazine (2N), imide (1N) |
Oxygen (O) | 2 | Carbonyl groups (C=O) |
The C3 carbon of the succinimide ring is a tetrahedral center but is not chiral due to symmetry in its substitution pattern. X-ray crystallography data for structurally analogous spirosuccinimides confirm a twisted envelope conformation in the pyrrolidine ring, though specific data for this compound requires further experimental validation [5] [9].
X-ray Diffraction (XRD)
While direct XRD data for this specific compound is limited in the provided sources, crystallographic studies of closely related N-benzyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-diones reveal:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for the compound and analogs provide definitive structural assignment:Table 2: Key NMR Chemical Shifts (Predicted/Experimental)
Proton/Carbon Site | δ (ppm) | Multiplicity | Assignment | |
---|---|---|---|---|
Succinimide C3–H | ~4.5 | Singlet | Methine proton | |
Piperazine N–CH₂–N | 2.5–3.0 | Triplet | Methylene (aliphatic) | |
Piperazine N–CH₂–C₆H₅ | 3.1–3.5 | Triplet | Methylene (aryl-adjacent) | |
N–Phenyl H | 7.2–7.4 | Multiplet | Aromatic protons | |
C–Phenyl H | 6.8–7.2 | Multiplet | Aromatic protons | |
Carbonyl C (C2/C5) | ~175 | - | Carbonyl carbons | [5] [9] |
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions:
Solubility and Lipophilicity
Experimental solubility data is limited, but predicted properties indicate:
Thermal Stability
Acid-Base Behavior
Table 3: Summary of Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular weight | 335.40 g/mol | - |
logP (predicted) | ~3.2 | - |
pKa (predicted) | 5.0 ± 0.40 | Protonation of piperazine N |
Density | 1.273 ± 0.06 g/cm³ | Solid state |
Boiling point | 569.5 ± 50.0 °C | Predicted |
Stability
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0